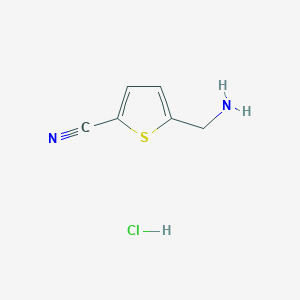

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)thiophene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXSASOZUVSWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619088 | |

| Record name | 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172349-10-9 | |

| Record name | 2-Thiophenecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172349-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties, synthesis, and analytical assessment of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride. It is intended to serve as a foundational resource for professionals engaged in pharmaceutical research, medicinal chemistry, and materials science.

Core Chemical and Physical Properties

This compound is a versatile heterocyclic compound featuring a thiophene ring substituted with both an aminomethyl and a carbonitrile group.[1] This unique structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly novel therapeutic agents.[1] It is widely utilized in pharmaceutical development, especially for compounds targeting neurological disorders and in oncology research.[1]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 172349-10-9 | [1][2] |

| Molecular Formula | C₆H₆N₂S·HCl | [1] |

| Molecular Weight | 174.65 g/mol | [3][4][5] |

| IUPAC Name | 5-(aminomethyl)-2-thiophenecarbonitrile hydrochloride | [3] |

| Appearance | Grey solid | [1] |

| Purity | ≥95-96% | [1][3][4] |

| Canonical SMILES | C1=C(C=S1)CN.C(#N)C1=CC=C(S1)CN.Cl | [6] |

| InChI Key | ORXSASOZUVSWPV-UHFFFAOYSA-N | [3][6] |

| Storage Conditions | 0-8 °C | [1] |

| Melting Point | Data not publicly available | [1] |

| Boiling Point | Data not publicly available | [1] |

| Solubility | Data not publicly available |

Synthesis and Experimental Workflow

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a logical synthetic pathway can be proposed based on established organic chemistry principles for thiophene derivatives. A plausible multi-step synthesis is outlined below.

Methodology: Proposed Synthesis

-

Formylation: The synthesis could commence with a commercially available starting material such as 5-bromothiophene-2-carbonitrile. A lithium-halogen exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF) would install an aldehyde group at the 5-position, yielding 5-formylthiophene-2-carbonitrile.

-

Reductive Amination: The resulting aldehyde can then undergo reductive amination. This involves reacting the aldehyde with an ammonia source, followed by reduction with a suitable agent like sodium cyanoborohydride (NaBH₃CN), to form the primary amine, 5-(aminomethyl)thiophene-2-carbonitrile.

-

Hydrochloride Salt Formation: Finally, the free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the final hydrochloride salt, which can then be isolated by filtration and dried.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

-

Objective: To determine the percentage purity of a sample of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 254 nm.

-

Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The area of the main peak is divided by the total area of all observed peaks and multiplied by 100.

Biological Context and Applications

This compound primarily serves as a crucial building block in organic synthesis.[1] The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized as a bio-isosteric replacement for phenyl rings, which can improve physicochemical properties and metabolic stability of a drug candidate.

Its utility is highlighted in several key areas:

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing a range of bioactive molecules and pharmaceuticals.[1]

-

Medicinal Chemistry: The compound's reactive aminomethyl and nitrile groups allow for diverse chemical modifications, making it an attractive scaffold for developing novel therapeutic agents in fields like oncology and neurology.[1]

-

Biochemical Research: It can be used in the development of probes and ligands for biochemical assays to investigate enzyme interactions and metabolic pathways.[1]

-

Materials Science: The thiophene core is integral to the development of conductive polymers and organic semiconductors for electronic applications.[1]

As an intermediate, this compound is not typically studied for its direct effect on signaling pathways. Instead, its significance lies in enabling the synthesis of final drug products that may modulate specific biological pathways. The logical relationship is therefore from building block to final product to biological target.

References

An In-depth Technical Guide to 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride (CAS Number: 172349-10-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, with the CAS number 172349-10-9, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure, featuring a thiophene ring substituted with an aminomethyl and a carbonitrile group, makes it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] The compound's reactivity allows for diverse chemical modifications, making it an attractive candidate for constructing complex molecular architectures for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 172349-10-9 | [2][3] |

| Molecular Formula | C₆H₇ClN₂S | [2] |

| Molecular Weight | 174.65 g/mol | [2] |

| Appearance | Grey solid | [1] |

| Purity | ≥ 95% | [3] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Experimental Protocols

A patented one-pot reaction process provides an efficient method for the preparation of this compound.[4] This process involves several key steps starting from 5-methyl-2-thiophenecarboxaldehyde.

Synthetic Workflow

The overall synthetic scheme is depicted in the workflow diagram below, illustrating the progression from the starting material to the final product through key intermediates.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Based on Patent US20040116714A1)

The following is a detailed description of the multi-step synthesis.

Step 1: Preparation of 5-methyl-2-thiophenecarbonitrile

This initial step involves the conversion of 5-methyl-2-thiophenecarboxaldehyde to its corresponding oxime, followed by dehydration to the nitrile.

-

Oxime Formation: 5-methyl-2-thiophenecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine.

-

Nitrile Formation: The resulting oxime is then treated with a dehydrating agent such as acetic anhydride to yield 5-methyl-2-thiophenecarbonitrile.

Step 2: Bromination of the Methyl Group

The methyl group of 5-methyl-2-thiophenecarbonitrile is selectively brominated to introduce a reactive handle for subsequent nucleophilic substitution.

-

A mixture of N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) is added to a solution of 5-methyl-2-thiophenecarbonitrile in a suitable solvent (e.g., benzene) and heated to reflux.[4]

Step 3: Azide Formation

The bromo intermediate is converted to an azide, which is a precursor to the amine.

-

The crude 5-(bromomethyl)-2-thiophenecarbonitrile is reacted with sodium azide (NaN₃) in a biphasic system with a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).[4]

Step 4: Staudinger Reaction and Hydrolysis

The azide is reduced to the primary amine via a Staudinger reaction followed by hydrolysis.

-

Triphenylphosphine (PPh₃) is added to the solution of the azido compound to form an iminophosphorane.[4]

-

Subsequent hydrolysis of the iminophosphorane with water yields 5-(aminomethyl)thiophene-2-carbonitrile.[4]

Step 5: Hydrochloride Salt Formation

The final step is the formation of the stable hydrochloride salt.

-

The free amine is treated with a solution of hydrochloric acid in a suitable solvent to precipitate the desired this compound salt.

Analytical Characterization

The progress of the synthesis and the purity of the intermediates and final product can be monitored by High-Performance Liquid Chromatography (HPLC).

HPLC Method for Reaction Monitoring

The patent discloses HPLC conditions for monitoring the key steps of the synthesis.[4]

| Parameter | Condition 1 (Gradient) | Condition 2 (Isocratic) |

| Column | Capcell Pak C18 | Capcell Pak C18 |

| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) | Water (0.1% TFA) : Acetonitrile (0.1% TFA) = 55:45 |

| Gradient | Initial: 75% A, 25% B; 15 min: 75% A, 25% B; 25 min: 65% A, 35% B; 27 min: 75% A, 25% B | - |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | 260 nm | Not specified |

Applications in Drug Development

This compound is a key intermediate in the synthesis of pharmacologically active molecules. While specific signaling pathways directly modulated by this compound are not extensively documented, its incorporation into various drug candidates suggests its utility in creating molecules that target a range of biological processes. Thiophene derivatives, in general, are known to possess a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a precursor for more complex molecules. The aminomethyl group provides a site for amide bond formation or other nucleophilic reactions, while the thiophene ring serves as a bioisosteric replacement for a benzene ring in many drug molecules, often improving metabolic stability and pharmacokinetic properties. The logical relationship of its use in drug synthesis is outlined below.

Caption: Logical workflow for the utilization of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile intermediate for the pharmaceutical industry. The synthetic route, primarily detailed in patent literature, provides a scalable process for its production. While detailed biological studies on the compound itself are limited in the public domain, its role as a key building block in the synthesis of potential therapeutic agents underscores its importance in drug discovery and development. Further research into novel derivatives based on this scaffold may lead to the discovery of new and effective treatments for a variety of diseases.

References

An In-depth Technical Guide on the Inferred Mechanism of Action of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

Disclaimer: Direct experimental evidence on the mechanism of action for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is not available in the current scientific literature. This guide provides a detailed overview of the plausible mechanisms of action inferred from structurally related thiophene derivatives. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a thiophene core, a structure of significant interest in medicinal chemistry. Thiophene-containing molecules have demonstrated a wide array of pharmacological activities, and are components of several approved drugs.[1] Based on the known biological activities of analogous compounds, this compound is likely to exert its effects through one or more of the following mechanisms: inhibition of key enzymes in signaling pathways, interference with DNA replication and repair, or modulation of protein aggregation. This document will explore these potential mechanisms, supported by data and protocols from studies on related thiophene derivatives.

Inferred Anticancer Mechanisms of Action

Thiophene derivatives have shown significant promise as anticancer agents, primarily through two distinct mechanisms: kinase inhibition and disruption of DNA replication/tubulin dynamics.[1][2]

1. Kinase Inhibition

Many thiophene-based compounds act as inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Overactivity of certain kinases is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Several studies have identified thiophene derivatives as potent inhibitors of EGFR and VEGFR-2, key drivers in tumor growth and angiogenesis.[3][4] The thiophene scaffold can serve as a bio-isostere for other aromatic rings, fitting into the ATP-binding pocket of these kinases.

Quantitative Data for Thiophene-Based Kinase Inhibitors

| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine Derivative (3b) | VEGFR-2 | - | 0.126 | [3] |

| Thienopyrimidine Derivative (3b) | AKT | - | 6.96 | [3] |

| Thienopyrimidine Derivative (3b) | HepG2 | HepG2 | 3.105 | [3] |

| Thienopyrimidine Derivative (3b) | PC-3 | PC-3 | 2.15 | [3] |

| Thieno[2,3-b]thiophene Derivative (2) | EGFRWT | - | 0.28 | [4] |

| Thieno[2,3-b]thiophene Derivative (2) | EGFRT790M | - | 5.02 | [4] |

| Thieno[2,3-b]thiophene Derivative (2) | MCF-7 | MCF-7 | Varies | [4] |

| Thieno[2,3-b]thiophene Derivative (2) | A549 | A549 | Varies | [4] |

| Thieno[2,3-d][1][5][6]triazine Derivative (21a) | EGFR | - | 0.00047 | [7] |

| Thieno[2,3-d][1][5][6]triazine Derivative (21a) | HER2 | - | 0.00014 | [7] |

Signaling Pathway Diagram: EGFR Inhibition

Caption: Inferred EGFR signaling pathway inhibition.

2. DNA Intercalation and Topoisomerase II Inhibition

Another potential mechanism for anticancer activity is the interference with DNA replication and repair. Some aminomethyl-substituted aromatic compounds have been shown to intercalate into DNA and inhibit topoisomerase II, an enzyme essential for managing DNA topology during replication.

-

DNA Intercalation: The planar thiophene ring could potentially insert itself between the base pairs of the DNA double helix, causing a structural distortion that can inhibit transcription and replication.

-

Topoisomerase II Inhibition: By stabilizing the cleavable complex between topoisomerase II and DNA, the compound would lead to an accumulation of double-strand breaks, ultimately triggering apoptosis.[8]

Quantitative Data for Thiophene-Based Topoisomerase II Inhibitors

| Compound Class | Target | IC50 (µM) | Reference |

| Phthalazine Derivative (9d) | Topoisomerase II | 7.02 | [9] |

| Phthalazine Derivative (9d) | DNA Intercalation | 26.19 | [9] |

Experimental Workflow: Topoisomerase II Inhibition Assay

Caption: Workflow for Topoisomerase II inhibition assay.

Inferred Neurological Mechanisms of Action

The aminomethyl group present in the compound is a common feature in molecules targeting the central nervous system. Thiophene derivatives are being investigated for a variety of neurological disorders.

-

Modulation of Protein Aggregation: In diseases like Alzheimer's, the aggregation of proteins such as tau is a key pathological feature. High-throughput screening assays are used to identify compounds that can prevent or reverse this aggregation.[10][11]

-

Enzyme Inhibition in Neurological Pathways: Thiophene derivatives have been explored as inhibitors of enzymes relevant to neurological diseases, such as cholinesterases.

Quantitative Data for Thiophene-Based Neurological Activity

| Compound Class | Target/Assay | IC50 / Ki (µM) | Reference |

| DEDTCA Ester (P4) | AChE | IC50: 112.47 | [12] |

| DEDTCA Ester (P4) | AChE | Ki: 105.53 | [12] |

| DEDTCA Ester (P6) | AChE | IC50: 111.55 | [12] |

| DEDTCA Ester (P6) | AChE | Ki: 102.06 | [12] |

Logical Relationship: Drug Screening for Neurological Disorders

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high-throughput drug screening assay for anti-tau aggregation using split GFP and flow cytometry | Sciety [sciety.org]

- 11. A high-throughput drug screening assay for anti-tau aggregation using split GFP and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its unique structural features, including a reactive aminomethyl group and a cyano-substituted thiophene ring, make it an attractive scaffold for medicinal chemists. This technical guide provides a comprehensive overview of the structural analogs of 5-(aminomethyl)thiophene-2-carbonitrile, with a focus on their synthesis, biological activities, and therapeutic potential. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its diverse biological attributes.[2] Thiophene-containing compounds have shown a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] This guide will delve into the synthesis of various thiophene derivatives, present their quantitative biological data, detail relevant experimental protocols, and illustrate key workflows and potential mechanisms of action.

Synthesis of Bioactive Thiophene Derivatives

The synthesis of functionalized thiophenes is a cornerstone of medicinal chemistry. A commonly employed and versatile method for the preparation of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.

A general synthetic route to a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives involves an initial Gewald synthesis to form an intermediate, which is then reacted with substituted aromatic aldehydes.[3][4]

Caption: A generalized workflow for the synthesis of thiophene derivatives.

Pharmacological Activities

Thiophene derivatives have demonstrated a remarkable range of pharmacological activities. The following sections and tables summarize the quantitative data for some of the reported biological effects.

Anticancer Activity

Several studies have highlighted the potential of thiophene derivatives as anticancer agents.[2][3][5] The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide | 2b | Hep3B | 5.46 | [2] |

| Thiophene Carboxamide | 2d | Hep3B | 8.85 | [2] |

| Thiophene Carboxamide | 2e | Hep3B | 12.58 | [2] |

| Tetrahydrobenzo[b]thiophene | S8 | A-549 (Lung) | Effective at 10⁻⁴ M | [3][4] |

Table 1: Anticancer Activity of Thiophene Derivatives

Antimicrobial Activity

The antimicrobial properties of thiophene analogs have also been a subject of significant research, with many derivatives showing promising activity against a range of bacterial and fungal pathogens.[3][4]

| Compound Class | Compound | Microorganism | MIC (µM/ml) | Reference |

| Tetrahydrobenzo[b]thiophene | S1 | Staphylococcus aureus | 0.81 | [3][4] |

| Tetrahydrobenzo[b]thiophene | S1 | Bacillus subtilis | 0.81 | [3][4] |

| Tetrahydrobenzo[b]thiophene | S1 | Escherichia coli | 0.81 | [3][4] |

| Tetrahydrobenzo[b]thiophene | S1 | Salmonella typhi | 0.81 | [3][4] |

| Tetrahydrobenzo[b]thiophene | S4 | Candida albicans | 0.91 | [3][4] |

| Tetrahydrobenzo[b]thiophene | S4 | Aspergillus niger | 0.91 | [3][4] |

Table 2: Antimicrobial Activity of Thiophene Derivatives

Antioxidant Activity

Certain thiophene derivatives have also been reported to possess significant antioxidant properties.[3][4]

| Compound Class | Compound | IC50 (µg/ml) | Reference |

| Tetrahydrobenzo[b]thiophene | S4 | 48.45 | [3][4] |

| Tetrahydrobenzo[b]thiophene | S6 | 45.33 | [3][4] |

Table 3: Antioxidant Activity of Thiophene Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of thiophene derivatives.

General Procedure for the Synthesis of Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives

A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and sulfur (0.1 mol) in ethanol (50 ml) is stirred, and diethylamine (0.1 mol) is added dropwise. The reaction mixture is stirred for 2 hours at room temperature and then poured into crushed ice. The separated solid, ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is filtered, dried, and recrystallized from ethanol.

To a solution of the intermediate (0.01 mol) in dioxane, a substituted aromatic benzaldehyde (0.01 mol) and a catalytic amount of triethylamine are added. The mixture is refluxed for 6-8 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent to yield the final product.[3][4]

In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)

Human lung cancer cell line A-549 is used for the assay. The cells are grown in a suitable medium and seeded into 96-well plates. After 24 hours, the cells are treated with different concentrations of the test compounds and incubated for 48 hours. The assay is terminated by the addition of cold trichloroacetic acid. The cells are fixed and then stained with sulforhodamine B solution. The excess stain is washed away, and the protein-bound stain is solubilized with a Tris base solution. The absorbance is read on a plate reader at a wavelength of 540 nm. The percentage growth inhibition is calculated, and the IC50 values are determined.[3]

In Vitro Antimicrobial Activity Assay (Tube Dilution Method)

The antimicrobial activity is determined using the tube dilution method. A series of dilutions of the test compounds are prepared in a suitable broth medium. The microbial cultures are added to the dilutions and incubated for 24 hours at 37°C for bacteria and 48 hours at 28°C for fungi. The lowest concentration of the compound that completely inhibits the growth of the microorganism is recorded as the Minimum Inhibitory Concentration (MIC).[3]

Mechanism of Action and Signaling Pathways

The diverse biological activities of thiophene derivatives stem from their ability to interact with various molecular targets. In the context of cancer, some thiophene-based compounds have been suggested to act as inhibitors of key signaling pathways involved in cell proliferation and survival. For instance, certain thiophene-pyrimidine derivatives have been designed as EGFR inhibitors.[6] The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell growth, proliferation, and survival. Inhibition of EGFR can thus be an effective strategy for cancer therapy.

Caption: A potential mechanism of action for anticancer thiophene derivatives.

Conclusion

The thiophene scaffold, and specifically derivatives of 5-(aminomethyl)thiophene-2-carbonitrile, represent a promising area for drug discovery and development. The synthetic accessibility of these compounds, coupled with their broad spectrum of biological activities, makes them attractive candidates for further investigation. This technical guide has provided an overview of the synthesis, pharmacological activities, and potential mechanisms of action of this important class of heterocyclic compounds. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as in-depth studies to elucidate their precise molecular targets and signaling pathways. Such efforts will be crucial in translating the therapeutic potential of thiophene derivatives into clinical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a heterocyclic organic compound featuring a thiophene ring substituted with an aminomethyl and a carbonitrile group. This molecule serves as a versatile building block in synthetic organic chemistry, particularly in the design and synthesis of more complex molecules for pharmaceutical and material science applications. While specific biological activity and mechanistic data for this compound are limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a summary of the biological activities of structurally related compounds to highlight its potential in drug discovery and development.

Chemical and Physical Properties

This compound is a grey solid that is utilized as a key intermediate in the synthesis of a variety of organic molecules.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 172349-10-9 | [2][3] |

| Molecular Formula | C₆H₇ClN₂S | [2] |

| Molecular Weight | 174.65 g/mol | [2] |

| Appearance | Grey solid | [1] |

| Purity | ≥95% (typical) | [4] |

| Synonyms | 2-Thiophenecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1); 5-Aminomethyl-2-cyanothiophene hydrochloride | [3][5] |

| InChI | InChI=1S/C6H6N2S.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H | [3] |

| Canonical SMILES | C1=C(C=S1)CN.Cl.C#N | [3] |

Synthesis

A detailed experimental protocol for the one-pot synthesis of this compound has been described in the literature. The following is a representative procedure.

Experimental Protocol: One-Pot Synthesis

This protocol describes a multi-step, one-pot synthesis starting from 5-methyl-2-thiophenecarboxaldehyde.

Step 1: Oximation of 5-methyl-2-thiophenecarboxaldehyde

-

In a reaction vessel, 1.20 kg (9.51 moles) of 5-methyl-2-thiophenecarboxaldehyde and 727 g (10.46 moles) of hydroxylamine hydrochloride are combined and cooled to 10°C.

-

Pyridine (0.85 L, 10.46 moles) is added dropwise over 1 hour, allowing the temperature to rise to 43°C.

-

After 10 minutes, 7 L of benzene is added, and the mixture is heated to remove the formed water using a Dean-Stark apparatus.

-

The reaction is complete when approximately 165 mL of water is collected. The product is 5-methyl-2-thiophenecarboxaldehyde oxime.

Step 2: Dehydration to 5-methyl-2-thiophenecarbonitrile

-

The reaction mixture from Step 1 is cooled to 10°C.

-

Phosphorus pentachloride (2.17 kg, 10.46 moles) is added in portions over 2 hours, maintaining the temperature below 20°C.

-

The mixture is stirred for an additional 2 hours at room temperature.

-

The reaction is quenched by slowly pouring the mixture onto 10 kg of ice.

-

The organic layer is separated, washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield 5-methyl-2-thiophenecarbonitrile.

Step 3: Bromination to 5-(bromomethyl)-2-thiophenecarbonitrile

-

The crude 5-methyl-2-thiophenecarbonitrile (assuming 9.51 moles) is dissolved in 7 L of benzene.

-

N-bromosuccinimide (1.78 kg, 10.0 moles) and benzoyl peroxide (23 g, 0.095 moles) are added.

-

The mixture is heated to reflux for 4 hours, then cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

Step 4: Azidation to 5-(azidomethyl)-2-thiophenecarbonitrile

-

To the filtrate from Step 3, a solution of sodium azide (682 g, 10.46 moles) in 2 L of water is added.

-

The biphasic mixture is vigorously stirred at 70°C for 3 hours.

-

After cooling to room temperature, the organic layer is separated, washed with water, and used directly in the next step.

Step 5: Staudinger Reaction and Hydrolysis to this compound

-

The benzene solution of the azide from Step 4 is cooled to 15°C.

-

Triphenylphosphine (1.95 kg, 7.41 moles) is added, and the mixture is stirred at room temperature.

-

After the reaction is complete (monitored by HPLC), 1.28 L of water is added, and the mixture is heated to 70°C for 3 hours.

-

The mixture is cooled, and the pH is adjusted to acidic with an inorganic acid (e.g., HCl) to precipitate the hydrochloride salt.

-

The solid product is collected by filtration, washed, and dried to yield this compound.

Synthetic Workflow Diagram

Biological and Pharmacological Context

While this compound is primarily documented as a synthetic intermediate, the thiophene-2-carbonitrile scaffold is a recurring motif in compounds with diverse biological activities. It is important to note that the following information pertains to derivatives and not the title compound itself.

General Applications in Drug Discovery

-

Oncology: Thiophene derivatives have been extensively investigated as anticancer agents.[6] They are known to inhibit various signaling pathways involved in cancer progression by targeting a wide range of cancer-specific proteins.[6]

-

Neurological Disorders: The thiophene ring is a component of several drugs targeting the central nervous system. Its lipophilicity can contribute to crossing the blood-brain barrier.[7]

-

Kinase Inhibition: The planar structure of the thiophene ring is a common feature in kinase inhibitors, where it can interact with the ATP-binding pocket of these enzymes.[7]

Activities of Structurally Related Compounds

To provide a broader context for the potential applications of this compound, the following table summarizes the observed biological activities of various thiophene-2-carbonitrile derivatives.

| Compound Class | Biological Activity | Target/Mechanism (if known) |

| Thieno[2,3-d]pyrimidines | Anticancer | Kinase inhibition (e.g., FLT3) |

| Pyrimidine-5-carbonitrile derivatives | Anticancer (Colon and Breast cancer) | VEGFR-2 inhibition, Apoptosis induction |

| 2-Aminothiophene derivatives | Anticonvulsant, CNS antidepressant | Not specified |

| Fused thiophene derivatives | Anticancer (Leukemia) | Apoptosis induction |

Note: This table is for contextual purposes only and does not represent the biological activity of this compound.

Applications in Material Science

Beyond its pharmaceutical relevance, this compound and its derivatives are of interest in material science.[1] The thiophene core is a key component in the development of organic semiconductors and conductive polymers due to its electron-rich nature and ability to form extended π-conjugated systems.[8] The nitrile and aminomethyl groups on the thiophene ring provide sites for further functionalization to tune the electronic and physical properties of the resulting materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[8]

Signaling Pathways of Related Thiophene Derivatives

There is no direct evidence in the literature linking this compound to specific signaling pathways. However, based on the activity of more complex thiophene-containing molecules, it is plausible that derivatives of this compound could modulate various cellular signaling cascades. For instance, many thiophene-based anticancer agents function by inhibiting protein kinases, which are central components of signaling pathways that regulate cell growth, proliferation, and survival.

The diagram below illustrates a generalized kinase signaling pathway that can be targeted by small molecule inhibitors, a class of drugs to which thiophene derivatives often belong.

Conclusion

This compound is a valuable and versatile chemical intermediate. While its direct biological applications are not yet well-defined in the scientific literature, its utility as a building block in the synthesis of pharmaceuticals and advanced materials is evident. The presence of the thiophene-2-carbonitrile scaffold in numerous biologically active molecules suggests that derivatives of this compound hold significant potential for the development of novel therapeutics, particularly in the areas of oncology and neurology. Further research into the synthesis of compound libraries based on this scaffold and their subsequent biological screening is warranted to fully elucidate its potential in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 172349-10-9 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | 172349-10-9 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

An In-depth Technical Guide on the Biological Activity of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific experimental data on the biological activity of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information regarding its role as a chemical intermediate and the known biological activities of the broader thiophene class of compounds. The information presented herein is intended for research and development purposes and should be interpreted as a predictive analysis rather than a definitive account of the compound's specific biological functions.

Introduction

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with an aminomethyl group and a nitrile group.[1][2][3][4][5] Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities and presence in numerous FDA-approved drugs.[6] This compound, in particular, serves as a versatile building block and a key intermediate in the synthesis of novel pharmaceutical agents, especially in the fields of oncology and neurology.[1] Its structural features, including the reactive aminomethyl and nitrile groups, allow for diverse chemical modifications, making it a valuable tool for medicinal chemists in the design and development of new therapeutic molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 172349-10-9 | [3][4][5][7] |

| Molecular Formula | C₆H₇ClN₂S | [3] |

| Molecular Weight | 174.65 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [3][4] |

| InChI Key | ORXSASOZUVSWPV-UHFFFAOYSA-N | [2][4] |

| SMILES | Cl.N#CC1=CC=C(CN)S1 | [2][8] |

Synthetic Utility and Methodologies

The primary role of this compound in the scientific literature is as a synthetic intermediate.[1] The thiophene ring system is a common core in many biologically active compounds, and the aminomethyl and carbonitrile functionalities of this specific molecule offer strategic points for chemical elaboration.

General Synthetic Workflow:

The synthesis of more complex molecules using this compound as a starting material typically involves the chemical modification of its functional groups.

Experimental Protocols:

While specific, detailed experimental protocols for the direct use of this compound in the synthesis of a final drug are proprietary or not widely published, general synthetic transformations applicable to its functional groups are well-established in organic chemistry. For instance, the primary amine can readily undergo acylation with acyl chlorides or anhydrides, or reductive amination with aldehydes and ketones. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Predicted Biological Activities and Potential Signaling Pathways

Although direct biological data for this compound is scarce, the extensive research on thiophene-containing molecules allows for informed predictions about its potential biological activities. Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities.[6][9][10][11]

Potential as an Anti-Cancer Agent:

Many thiophene-based compounds exhibit anti-proliferative activity against various cancer cell lines.[12][13][14] The mechanism of action for such compounds often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2) or intracellular signaling cascades.[12]

Potential as a Neurological Agent:

The literature highlights the use of thiophene-containing compounds in the development of treatments for neurological disorders.[1] For instance, the antipsychotic drug Olanzapine is synthesized from a thiophene derivative.[15][16][17] This suggests that molecules derived from this compound could potentially modulate neurotransmitter receptors or other targets within the central nervous system.

Future Research Directions

The lack of direct biological data on this compound presents a clear opportunity for future research. A systematic investigation into its biological activities is warranted.

Proposed Experimental Workflow:

Key Experiments to be Conducted:

-

Broad-panel in vitro screening: To identify potential biological targets, the compound should be screened against a diverse panel of receptors, enzymes, and ion channels.

-

Anti-proliferative assays: The compound's effect on the viability of various cancer cell lines should be assessed to explore its potential as an anti-cancer agent.

-

In vivo studies: If promising in vitro activity is identified, further studies in relevant animal models of disease will be necessary to evaluate its efficacy and safety.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the development of novel therapeutics. While direct evidence of its biological activity is currently limited, the well-established pharmacological importance of the thiophene scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery efforts, particularly in the areas of oncology and neurology. Further experimental investigation is crucial to fully elucidate the biological potential of this intriguing molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 5-(AMINOMETHYL)THIOPHENE-2-CARBONITRILE HCL [allbiopharm.com]

- 4. This compound | 172349-10-9 [sigmaaldrich.com]

- 5. This compound | 172349-10-9 [sigmaaldrich.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 172349-10-9 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | Benchchem [benchchem.com]

- 16. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 17. Buy 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 [smolecule.com]

The Emergence of a Versatile Heterocycle: A Technical Guide to 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride

Abstract

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride has emerged as a significant heterocyclic building block in modern chemistry. While the specific historical details of its initial synthesis remain nuanced, its importance is underscored by its versatile applications across pharmaceutical development and material science. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its notable applications, particularly in the fields of oncology, neurology, and the development of advanced materials.

Introduction: A Molecule of Growing Importance

This compound is a thiophene derivative characterized by the presence of an aminomethyl group at the 5-position and a carbonitrile group at the 2-position of the thiophene ring.[1] This unique substitution pattern imparts a high degree of chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its utility is most pronounced in medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents, and in material science, where thiophene-based compounds are integral to the creation of conductive polymers.[1][2][3]

While a singular "discovery" event is not well-documented in publicly available literature, the history of this compound is intrinsically linked to the broader exploration of thiophene chemistry and its application in drug discovery and materials research. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene.[4] Since then, the thiophene ring has become recognized as a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[4] The development of functionalized thiophenes like this compound is a direct result of this ongoing interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 172349-10-9 | [5] |

| Molecular Formula | C₆H₇ClN₂S | [5] |

| Molecular Weight | 174.65 g/mol | [5] |

| Physical Form | Solid | |

| Purity | ≥95% | |

| IUPAC Name | 5-(aminomethyl)-2-thiophenecarbonitrile hydrochloride | |

| InChI Key | ORXSASOZUVSWPV-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound.

Synthesis and Reaction Pathways

Postulated Synthetic Workflow

The synthesis of 2-aminothiophene-3-carbonitriles, which are structurally related to the target molecule, can be achieved through a modified Gewald reaction.[6] This reaction typically involves the condensation of a carbonyl compound with an active methylene nitrile and elemental sulfur in the presence of a base.[6] A subsequent functional group transformation would be necessary to introduce the aminomethyl group at the 5-position.

A generalized workflow for the synthesis of a substituted aminothiophene, which could be adapted for this compound, is outlined below.

Caption: Postulated synthetic workflow for this compound.

General Experimental Protocol (Based on Analogy)

The following is a generalized experimental protocol for the synthesis of a 2-aminothiophene-3-carbonitrile derivative, which serves as a precursor to the target compound. This protocol is based on procedures for similar molecules.[6][7]

Materials:

-

Appropriate starting carbonyl compound

-

Malononitrile

-

Elemental sulfur

-

Base (e.g., diethylamine or sodium bicarbonate)

-

Solvent (e.g., methanol or tetrahydrofuran)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the starting carbonyl compound, malononitrile, and elemental sulfur in the chosen solvent.

-

Addition of Base: Add the base dropwise to the stirred solution. The reaction may be exothermic, and cooling may be required to maintain the desired temperature.

-

Reaction Monitoring: Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be extracted using an appropriate organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Further steps of functional group interconversion and salt formation would be required to obtain the final this compound.

Applications in Research and Development

The utility of this compound stems from its ability to serve as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1]

Pharmaceutical Development

This compound is a key building block in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] The thiophene nucleus is a common feature in many drugs, and its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4] The aminomethyl and carbonitrile groups provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships.[1]

Neurology: Thiophene derivatives have been investigated as potent norepinephrine and serotonin reuptake inhibitors, which are important mechanisms in the treatment of various neurological disorders.[8] Additionally, thiophene-containing compounds have been identified as selective monoamine oxidase B (MAO-B) inhibitors, with potential applications in improving memory and cognition.[9] The structural framework of this compound makes it a suitable starting point for the synthesis of compounds targeting these pathways.

Oncology: In cancer research, thiophene-based compounds have been explored for their cytotoxic effects against various cancer cell lines.[10] The mechanisms of action can involve the modulation of signaling pathways associated with cell survival and proliferation, leading to the induction of apoptosis.[10]

Caption: Logical relationships in the application of this compound in pharmaceutical R&D.

Material Science

Thiophene-based molecules are fundamental to the development of conductive polymers and organic semiconductors.[1][3] The extended π-electron system of the thiophene ring facilitates charge transport, making these materials suitable for applications in flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics.[3] this compound can be used as a monomer or a precursor to monomers for the synthesis of functionalized polythiophenes. The amino and nitrile groups can be further modified to tune the electronic and physical properties of the resulting polymers.

The polymerization of thiophene and its derivatives can be achieved through chemical or electrochemical methods.[11] The choice of method and the nature of the substituents on the thiophene ring influence the properties of the final polymer, such as its conductivity and processability.[11]

Conclusion

This compound is a testament to the enduring importance of heterocyclic chemistry in scientific innovation. While its specific discovery story is not prominently documented, its history is being written through its diverse and growing applications. As a versatile building block, it provides chemists with a powerful tool for the synthesis of novel compounds with potential therapeutic benefits and advanced material properties. Further research into the applications of this and related thiophene derivatives will undoubtedly continue to push the boundaries of medicine and material science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. nbinno.com [nbinno.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 172349-10-9 [chemicalbook.com]

- 6. sciforum.net [sciforum.net]

- 7. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | 873895-41-1 | Benchchem [benchchem.com]

- 11. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Core Structural Features of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with an aminomethyl and a nitrile group, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide delves into the core structural features of this compound, presenting available physicochemical data, outlining a plausible synthetic route and characterization workflow, and discussing the potential biological significance of its structural motifs. While comprehensive experimental data for this specific molecule is not widely published, this guide consolidates information on analogous structures to provide a robust framework for researchers.

Chemical and Physical Properties

This compound is a grey solid that serves as a key intermediate in various synthetic applications.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₆H₆N₂S·HCl | [1] |

| Molecular Weight | 174.69 g/mol | [1] |

| CAS Number | 172349-10-9 | [1] |

| Appearance | Grey Solid | [1] |

| Purity | ≥ 96% (Assay) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| IUPAC Name | This compound | |

| InChI Key | ORXSASOZUVSWPV-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C=S1)CN.C(#N)C1=CC=C(S1)CN |

Structural Features and Spectroscopic Analysis (Predicted)

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its functional groups and data from analogous thiophene derivatives. These predictions serve as a guide for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the aminomethyl group. The two aromatic protons on the thiophene ring would likely appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The methylene protons of the aminomethyl group would likely appear as a singlet or a multiplet further downfield, influenced by the adjacent amino group. The protons of the ammonium group may be broad and their chemical shift dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal the carbon skeleton of the molecule. Key signals would include those for the nitrile carbon (δ ~115-120 ppm), the carbons of the thiophene ring (in the aromatic region), and the methylene carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3200-2800 | Strong, broad |

| C≡N stretch (nitrile) | 2260-2220 | Medium |

| C=C stretch (thiophene ring) | ~1600-1450 | Medium to weak |

| C-H stretch (aromatic) | ~3100 | Medium |

| C-H bend (aromatic) | 900-675 | Strong |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ (of the free base C₆H₆N₂S) would be approximately 139.0324.

Synthesis and Characterization Workflow

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable precursor, such as 5-formylthiophene-2-carbonitrile. This could undergo reductive amination to introduce the aminomethyl group. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: General Characterization Workflow

A general workflow for the characterization of the synthesized compound would involve a series of analytical techniques to confirm its identity, purity, and structure.

Caption: General experimental workflow for the purification and characterization of the target compound.

Biological Significance and Potential Signaling Pathways

The thiophene ring is a well-established pharmacophore in drug discovery, present in numerous approved drugs with a wide range of biological activities.[2] The aminomethyl and nitrile groups in this compound further enhance its potential for interacting with biological targets. Thiophene-containing compounds are known to be involved in various therapeutic areas, including oncology and neurology.[1]

While the specific biological targets and signaling pathways of this compound are not yet elucidated, its structural similarity to other biologically active thiophene derivatives suggests potential mechanisms of action. For instance, aminothiophene derivatives have been investigated as inhibitors of various enzymes, such as kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Hypothetical Signaling Pathway Involvement

Given the prevalence of thiophene-based compounds as kinase inhibitors, a hypothetical logical relationship for its mechanism of action in an anticancer context could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a molecule with significant potential in drug discovery and materials science. While detailed experimental data on its structure and properties are currently limited in the public domain, this guide provides a comprehensive overview based on its chemical nature and the properties of related compounds. The outlined synthetic and characterization workflows, along with the discussion of potential biological relevance, offer a valuable resource for researchers working with this and similar thiophene derivatives. Further experimental investigation is warranted to fully elucidate the structural and biological characteristics of this promising compound.

References

An In-depth Technical Guide to the Reactivity of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique trifunctional architecture, comprising a nucleophilic aminomethyl group, an electron-rich thiophene ring, and an electron-withdrawing nitrile moiety, offers a rich landscape for chemical derivatization. This guide provides a comprehensive analysis of the predicted reactivity of this compound, detailing potential transformations at each functional group. Experimental protocols, derived from closely related analogs, are provided to serve as a practical starting point for synthetic exploration. This document aims to be a valuable resource for researchers leveraging this scaffold in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring, coupled with its distinct electronic properties, makes it an attractive component in drug design. This compound emerges as a particularly valuable intermediate, combining the key functionalities of a primary amine, an aromatic heterocycle, and a nitrile group.[1][2] This trifecta of reactive sites allows for diverse synthetic modifications, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). This compound is a known intermediate in the synthesis of various bioactive molecules, underscoring its importance in pharmaceutical research and development.[2]

Predicted Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three primary functional groups. The hydrochloride salt form implies that the aminomethyl group is protonated. For reactions where the free amine is the active nucleophile, a deprotonation step using a suitable base will be necessary.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, exhibiting greater reactivity than benzene.[3] The substitution pattern is directed by the existing substituents. The aminomethyl group (-CH₂NH₃⁺) is deactivating due to the positive charge, while the nitrile group (-CN) is a deactivating, meta-directing group. However, upon deprotonation of the amine, the aminomethyl group becomes an activating, ortho, para-director. Given the substitution at positions 2 and 5, electrophilic attack is predicted to occur at the C3 or C4 positions.

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich thiophenes, SNAr can occur if a suitable leaving group is present on the ring, particularly when activated by electron-withdrawing groups like the nitrile.[3][4] For instance, if a halogen were installed at the C3 or C4 position, it could potentially be displaced by strong nucleophiles.

Reactivity of the Aminomethyl Group

The primary aminomethyl group is a key site for derivatization. As the hydrochloride salt, the amine is protonated. Treatment with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) will liberate the free amine, a potent nucleophile.

-

N-Acylation: The free amine will readily react with acylating agents such as acyl chlorides, anhydrides, or activated esters to form stable amides.[5][6] This is a common strategy to introduce a variety of functional groups.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents can yield secondary and tertiary amines. Achieving mono-alkylation can sometimes be challenging, and forcing conditions may be required.[7]

-

Schiff Base Formation: Condensation with aldehydes or ketones, typically under mildly acidic conditions or with dehydration, will form imines (Schiff bases).[8][9] These can be further reduced to secondary amines.

Reactivity of the Nitrile Group

The nitrile group is relatively robust but can undergo several important transformations.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[10][11][12] This would yield a diamine derivative. Reduction with milder reagents like diisobutylaluminium hydride (DIBAL-H) can lead to an aldehyde after hydrolysis.[10]

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, passing through an intermediate amide.[13]

-

Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups. For instance, if the aminomethyl group were to react to introduce a nucleophile, intramolecular cyclization onto the nitrile is a possibility.

Experimental Protocols & Data

The following protocols are representative examples for the derivatization of 5-(aminomethyl)thiophene-2-carbonitrile and are based on procedures for analogous compounds. Researchers should optimize these conditions for the specific substrate.

Note on the Hydrochloride Salt: For reactions requiring the free amine (N-Acylation, N-Alkylation, Schiff Base Formation), this compound should first be neutralized. This can be achieved by partitioning the salt between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous basic solution (e.g., saturated sodium bicarbonate), followed by separation and drying of the organic layer. Alternatively, a non-nucleophilic organic base (e.g., triethylamine, 1.1-1.5 equivalents) can be added directly to the reaction mixture.

N-Acylation of the Aminomethyl Group (Representative Protocol)

This protocol is adapted from standard procedures for the N-acetylation of primary amines.[14]

Reaction:

-

To a solution of 5-(aminomethyl)thiophene-2-carbonitrile (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Acylating Agent | Base | Solvent | Time (h) | Typical Yield (%) | Reference |

| Acetic Anhydride | Pyridine | None | 1 | 95 | [14] |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 3 | 85-95 | General Procedure |

| Propionyl Chloride | DIPEA | THF | 4 | 80-90 | General Procedure |

Schiff Base Formation (Representative Protocol)

This protocol is based on the condensation of thiophene aldehydes with primary amines.[9]

Reaction:

-

Dissolve 5-(aminomethyl)thiophene-2-carbonitrile (as the free base, 1.0 eq) and an aldehyde or ketone (1.0 eq) in a solvent such as ethanol or methanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

| Carbonyl Compound | Solvent | Catalyst | Time (h) | Typical Yield (%) | Reference |

| Benzaldehyde | Ethanol | Acetic Acid | 2-4 | 80-90 | [9] |

| 4-Methoxybenzaldehyde | Methanol | None | 2 | >90 | [9] |

| Acetone | Toluene | p-TSA | 6 (Dean-Stark) | 75-85 | General Procedure |

Reduction of the Nitrile Group (Representative Protocol)

This protocol is based on the catalytic hydrogenation of nitriles.[4]

Reaction:

-

To a solution of this compound (1.0 eq) in a solvent like methanol or ethanol, add a catalyst such as Raney Nickel or Palladium on carbon (Pd/C, 10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Heat the mixture (e.g., 50 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully filter the catalyst through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

| Reducing Agent | Solvent | Catalyst | Pressure (psi) | Temperature (°C) | Typical Yield (%) | Reference |

| H₂ | Methanol/NH₃ | Raney Nickel | 50-100 | 25-50 | 70-90 | [4] |

| LiAlH₄ | THF | None | N/A | 0 to RT | 80-95 | [12] |

| BH₃-THF | THF | None | N/A | Reflux | 75-90 | [4] |

Synthetic Workflows and Logical Relationships

The multifunctionality of this compound allows for complex, multi-step synthetic sequences.

This workflow illustrates how initial modifications of the aminomethyl group can be followed by transformations of the nitrile or thiophene ring to build molecular complexity, a common strategy in the synthesis of pharmaceutical agents like Olanzapine from related thiophene precursors.[3][15]

Conclusion

This compound is a highly functionalized and synthetically tractable building block. Its reactivity is characterized by the nucleophilic nature of its aminomethyl group (after deprotonation), the susceptibility of the thiophene ring to electrophilic substitution, and the diverse transformational capabilities of the nitrile group. By carefully selecting reaction conditions, chemists can selectively modify each of these sites to generate a wide array of derivatives. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to unlock the synthetic potential of this valuable intermediate in their drug discovery and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride (C12H10N2S) [pubchemlite.lcsb.uni.lu]

- 3. BJOC - Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions [beilstein-journals.org]

- 4. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 172349-10-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpsonline.com [wjpsonline.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Thiophene synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride has emerged as a cornerstone scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of therapeutic agents. Its unique structural architecture, featuring a reactive aminomethyl group and a cyano-substituted thiophene ring, provides an ideal starting point for the development of novel kinase inhibitors, antimicrobial agents, and other targeted therapies. The thiophene moiety, a well-established "privileged pharmacophore," is present in numerous FDA-approved drugs, highlighting its significance in drug design.[1] This technical guide delves into the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers in their drug discovery endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 172349-10-9 | |

| Molecular Formula | C₆H₇ClN₂S | |

| Molecular Weight | 174.65 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% |

Applications in Medicinal Chemistry

The inherent reactivity of the primary amine and the electronic properties of the cyano-thiophene core make this compound a valuable precursor for a range of therapeutic targets.

Kinase Inhibitors

Derivatives of 5-(Aminomethyl)thiophene-2-carbonitrile have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The thiophene ring can effectively occupy the ATP-binding pocket of kinases.